Product packaging for 3-(1-adamantyl)-1H-pyrazol-5-ol(Cat. No.:)

3-(1-adamantyl)-1H-pyrazol-5-ol

Cat. No.: B5500173
M. Wt: 218.29 g/mol
InChI Key: CHJGAHNSRIUOMJ-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal and organic chemistry research, with the molecular formula C14H20N2O . It features a pyrazol-5-ol scaffold, a structure known for a broad spectrum of biological activities, fused with a robust adamantane moiety . The pyrazolone core is a privileged structure in drug discovery, demonstrated to possess antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Incorporating the adamantyl group is a strategic approach in molecular design, as this bulky, lipophilic cage often enhances metabolic stability and improves binding affinity to biological targets . Research into similar adamantyl-substituted pyrazoles has shown them to be highly potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), with IC50 values reaching the nanomolar range, indicating their potential in developing therapies for cardiovascular and inflammatory diseases . This specific structural motif makes this compound a valuable precursor or intermediate for synthesizing more complex molecules, such as hydrazide derivatives, for further pharmacological evaluation . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B5500173 3-(1-adamantyl)-1H-pyrazol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-4-11(14-15-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJGAHNSRIUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Adamantyl 1h Pyrazol 5 Ol and Its Derivatives

Direct Synthetic Routes to the Core 3-(1-Adamantyl)-1H-pyrazol-5-ol Scaffold

The construction of the fundamental this compound structure can be achieved through several direct synthetic methodologies. These routes primarily involve the formation of the pyrazole (B372694) ring from acyclic precursors containing the adamantyl group.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A prevalent and classical method for synthesizing pyrazol-5-ones, including the 3-(1-adamantyl) analog, is the cyclocondensation reaction of a β-keto ester with hydrazine or its derivatives. researchgate.netnih.gov This reaction proceeds through a nucleophilic attack of hydrazine on the ester carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom on the ketone carbonyl, and subsequent dehydration to form the pyrazolone (B3327878) ring.

The general reaction scheme involves the condensation of an adamantyl-substituted β-keto ester with hydrazine hydrate. The adamantyl group is typically introduced at the C3 position of the resulting pyrazole ring. The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by an acid or base.

Table 1: Examples of Cyclocondensation Reactions for Pyrazolone Synthesis

Adamantyl PrecursorReagentProductReference
Ethyl 3-(1-adamantyl)-3-oxopropanoateHydrazine hydrateThis compound researchgate.net
Adamantyl chalconePhenylhydrazine hydrochloridePyrazoline adamantyl compounds nih.govresearchgate.net

Note: This table is illustrative and based on general pyrazolone synthesis principles. Specific examples for this compound may vary in reported literature.

Utilization of Adamantyl-Substituted Carbonyl Precursors

The synthesis of the target pyrazole can also commence from various adamantyl-substituted carbonyl compounds. For instance, adamantyl chalcones, which are α,β-unsaturated ketones, can be synthesized by the condensation of 1-adamantyl methyl ketone with an appropriate aldehyde. nih.govresearchgate.net These chalcones can then undergo reaction with hydrazine derivatives to yield pyrazolines, which can be subsequently oxidized to form the corresponding pyrazoles. nih.govresearchgate.net

Another approach involves the use of adamantyl-substituted diketones. For example, ethyl 3,5-di(1-adamantyl)-1H-pyrazole-4-carboxylate has been synthesized from the reaction of ethyl 3-(1-adamantyl)-2-(1-adamantylcarbonyl)-3-oxopropanoate with hydrazine. researchgate.net While this yields a more complex derivative, it highlights the utility of adamantyl diketo esters as precursors for polysubstituted adamantyl pyrazoles.

Reactions Involving 1,3-Dehydroadamantane

A more specialized route to adamantyl-containing heterocycles involves the use of 1,3-dehydroadamantane (DHA). researchgate.net This highly strained propellane is a reactive precursor for introducing the adamantyl group. While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general principle involves the reaction of DHA with N-unsubstituted pyrazoles. researchgate.net This reaction typically leads to N-adamantylation. researchgate.net However, exploring its reaction with pyrazolones could potentially offer a novel synthetic pathway. The reaction of DHA with various C-H acids has been shown to be an effective method for forming C-CAd bonds, which could be adapted for the synthesis of C-adamantylated pyrazoles. researchgate.net

Approaches for Functionalization and Derivatization

Once the this compound core is established, further modifications can be introduced to modulate its properties. These modifications can occur at various positions on the pyrazole ring.

Modifications at the Pyrazole Ring System

The pyrazole ring is an aromatic system amenable to various substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uci.edumasterorganicchemistry.com In the context of this compound, the pyrazole ring can be subjected to various EAS reactions such as halogenation, nitration, and acylation. lumenlearning.commasterorganicchemistry.comrsc.org The regioselectivity of these substitutions is influenced by the directing effects of the existing substituents on the ring, namely the adamantyl group at C3 and the hydroxyl group at C5 (which exists in tautomeric equilibrium with the keto form).

The hydroxyl group (in its enol form) is a strongly activating, ortho-, para-directing group. The adamantyl group is generally considered to be a weakly activating, ortho-, para-director. Therefore, electrophilic substitution is expected to occur preferentially at the C4 position of the pyrazole ring. For instance, C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is known to occur at the C4 position. rsc.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionElectrophileTypical ReagentsProductReference
HalogenationX⁺ (Cl⁺, Br⁺)X₂, FeX₃4-Halo-3-(1-adamantyl)-1H-pyrazol-5-ol lumenlearning.com
NitrationNO₂⁺HNO₃, H₂SO₄3-(1-Adamantyl)-4-nitro-1H-pyrazol-5-ol masterorganicchemistry.com
AcylationRCO⁺RCOCl, AlCl₃4-Acyl-3-(1-adamantyl)-1H-pyrazol-5-ol rsc.org

Note: This table provides a general overview of possible electrophilic substitution reactions on the pyrazole ring.

Nucleophilic Additions and Substitutions

The pyrazole ring is a versatile scaffold amenable to various functionalization reactions. The different positions on the ring exhibit distinct electronic properties, with C3 and C5 being electrophilic and C4, along with the nitrogen atoms, being nucleophilic. mdpi.com This inherent reactivity allows for targeted modifications. Nucleophilic addition reactions are a key strategy for introducing substituents onto the pyrazole core. For instance, the generation of a nucleophilic pyrazole anion through proton abstraction by a base facilitates coupling with electrophilic moieties. mdpi.com The regioselectivity of these reactions is often dictated by the steric hindrance imposed by existing substituents at the C3 and C5 positions. mdpi.com

One common approach involves the condensation of 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, with hydrazine derivatives. du.edu.eg For example, the reaction of hydrazonyl halides, derived from 1,3-dicarbonyls, with active methylene (B1212753) reagents can lead to the formation of the pyrazole ring. du.edu.eg

Formation of Bis-Pyrazole Derivatives

The synthesis of bis-pyrazole derivatives, which contain two pyrazole moieties, has garnered significant interest. metu.edu.tr These compounds are often synthesized through the reaction of a suitable precursor with two equivalents of a pyrazole derivative. A common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with carbonyl compounds. researchgate.net For instance, the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and reusable catalyst has been shown to be effective in the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives under solvent-free conditions. researchgate.net Another approach involves the reaction of bis(2-propen-1-ones) with thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride to yield bis(4,5-dihydro-1H-pyrazole-1-carboxamides) and their thio-analogues. nih.gov

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the this compound scaffold is crucial for tuning its chemical and physical properties. This can be achieved through several synthetic strategies. nih.govrsc.org One method involves the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-substituted-1H-pyrazoles in an inert solvent, leading to N-adamantylated pyrazoles. researchgate.net The yield of these reactions is influenced by the NH acidity (pKa) of the starting pyrazole. researchgate.net

Another versatile method for functionalization is the selective metalation of the pyrazole scaffold followed by trapping with various electrophiles. nih.gov For example, using reagents like TMPMgCl·LiCl allows for regioselective metalation, enabling the introduction of substituents at specific positions. nih.gov This has been successfully applied to the synthesis of 3-substituted 1H-imidazo[1,2-b]pyrazoles. nih.gov Furthermore, C-acylation of pyrazol-5-ones can be achieved with high regioselectivity by first forming a calcium complex of the pyrazolone before adding the acylating agent. rsc.org

Derivatization via the Hydroxyl Group

The hydroxyl group at the C5 position of this compound offers a prime site for derivatization, allowing for the synthesis of a wide array of new compounds with potentially altered properties. nih.gov Acylation is a common transformation. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride in the presence of a base like calcium hydroxide (B78521) or triethylamine (B128534) can yield the corresponding O-acylated product, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. researchgate.net The choice of reaction conditions is critical, as acylation can sometimes lead to C-acylated products instead. rsc.org

Furthermore, the hydroxyl group can be transformed into other functional groups. For instance, selective derivatization techniques can be employed to introduce various substituents, thereby modifying the compound's characteristics. nih.gov

Catalyst-Mediated Syntheses and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalyst-mediated and environmentally friendly ("green") methods. For the synthesis of pyrazole derivatives, including those with an adamantyl substituent, several such approaches have been developed. nih.govresearchgate.netrsc.orgresearchgate.net

Catalyst-free, one-pot, multi-component reactions are highly desirable for their efficiency and atom economy. researchgate.net For example, the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been achieved in green media through a three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine. researchgate.net Similarly, novel nanocatalysts, such as copper immobilized on a modified layered double hydroxide, have been shown to be highly active and selective in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol solvent system. nih.gov The use of reusable catalysts like alum for the synthesis of bis-pyrazole derivatives also aligns with the principles of green chemistry. researchgate.net Microwave-assisted and grinding techniques are other green synthesis methods that have been successfully employed for preparing pyrazole derivatives. nih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to two different regioisomeric pyrazoles. conicet.gov.ar The choice of solvent can have a dramatic impact on the regioselectivity of the reaction. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly improve the regioselectivity in pyrazole formation. conicet.gov.ar

Stereochemical considerations are also important, especially when chiral centers are present in the molecule. The synthesis of certain pyrazole derivatives can result in the formation of stereoisomers. For example, the synthesis of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- nih.govresearchgate.netconicet.gov.artriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazine derivatives results in a racemic mixture. nih.gov The control of stereochemistry in these syntheses is an ongoing area of research.

Below is a table summarizing various synthetic approaches for pyrazole derivatives:

Product TypeStarting MaterialsCatalyst/ReagentsKey Features
4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Carbonyl compoundAlum (KAl(SO₄)₂·12H₂O)Inexpensive, reusable catalyst, solvent-free conditions. researchgate.net
Bis(4,5-dihydro-1H-pyrazole-1-carboxamides)Bis(2-propen-1-ones), Semicarbazide hydrochlorideAcetic acidFacile synthesis of bis-pyrazole derivatives. nih.gov
1-Adamantyl-3,4,5-R1,R2,R3-pyrazoles1,3-Dehydroadamantane, N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazolesInert solventN-adamantylation, yield dependent on pyrazole pKa. researchgate.net
5-Amino-1H-pyrazole-5-carbonitrilesBenzaldehydes, Malononitrile, Phenyl hydrazineLDH@PTRMS@DCMBA@CuI (nanocatalyst)Green methodology, high yield, short reaction time. nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate3-Methyl-1-phenyl-2-pyrazolin-5-one, 2-Bromo-3-furoyl chlorideCalcium hydroxide or TriethylamineDerivatization of the hydroxyl group. researchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of chemical compounds. Techniques such as NMR and FT-IR spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of a molecule by observing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy:An FT-IR spectrum of 3-(1-adamantyl)-1H-pyrazol-5-ol would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazole (B372694) ring, C-H stretches of the adamantyl group and the pyrazole ring, and C=C and C-N stretching vibrations of the pyrazole ring. The positions and intensities of these bands would provide confirmatory evidence for the presence of these functional groups.

Due to the absence of specific experimental data for this compound in the public domain, the detailed tables of spectroscopic data as requested cannot be provided at this time. Further experimental investigation is required to fully characterize this compound.

Raman Spectroscopy

Specific experimental Raman spectral data for this compound are not extensively detailed in the available research literature. However, an expected spectrum can be inferred from the characteristic vibrations of its constituent adamantane (B196018) and pyrazole moieties. Raman spectroscopy is a powerful non-destructive technique that provides a vibrational fingerprint of a molecule by detecting inelastic scattering of monochromatic light. nih.gov

The adamantane cage, a bulky and rigid diamondoid structure, gives rise to several distinct and strong Raman peaks. bris.ac.ukbris.ac.uk These are primarily due to C-C stretching and C-H bending modes within its highly symmetric framework. bris.ac.uk For the pyrazole ring, characteristic Raman bands would correspond to ring stretching and deformation modes, as well as vibrations from the C=N, N-N, C-O, and O-H or N-H bonds, depending on the predominant tautomer. derpharmachemica.com

The expected Raman spectrum would therefore be a composite, prominently featuring the sharp signals of the adamantyl group, which can be used for its identification.

Table 1: Characteristic Raman Peaks for the Adamantane Moiety

Wavenumber (cm⁻¹)Assignment/Vibrational ModeReference
~2941C-H Stretching bris.ac.uk
~1456CHx Bending Modes arxiv.orgresearchgate.net
~1344CHx Bending Modes arxiv.orgresearchgate.net
~1312C-C Stretch bris.ac.uk
~1245CHx Bending Modes arxiv.orgresearchgate.net
~1147CHx Bending Modes arxiv.orgresearchgate.net
~1097C-C Stretch bris.ac.uk
~758C-C Stretch / Ring Breathing Mode bris.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns upon ionization. researchgate.net For this compound, electron impact (EI) ionization would produce a molecular ion peak [M]⁺ corresponding to its exact molecular weight.

The fragmentation of this molecule is expected to be dominated by the stability of the adamantyl cation. The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. researchgate.net The most characteristic fragmentation pathway for N-adamantyl pyrazoles involves the cleavage of the bond connecting the adamantyl group to the pyrazole ring. rsc.org This process leads to the formation of an exceptionally stable adamantyl cation ([C₁₀H₁₅]⁺), which would produce a very intense signal (often the base peak) at a mass-to-charge ratio (m/z) of 135. rsc.org

Other potential fragment ions would arise from the pyrazole ring itself. These fragments would help confirm the structure of the heterocyclic portion of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureDescriptionReference
218[C₁₃H₁₈N₂O]⁺Molecular Ion [M]⁺
135[C₁₀H₁₅]⁺Adamantyl cation rsc.org
83[C₄H₃N₂O]⁺[M - C₁₀H₁₅]⁺; Pyrazolone (B3327878) fragment after loss of adamantyl radical researchgate.netrsc.org

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state conformation can be predicted by examining the crystallographic data of closely related compounds, such as other adamantyl-substituted pyrazoles and substituted pyrazol-ols. X-ray crystallography provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on 1-phenyl-1H-pyrazol-3-ol reveal that in the solid state, the molecule exists exclusively in the hydroxy (OH) form. bris.ac.uk These molecules form dimeric pairs through strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyrazole ring nitrogen of another. bris.ac.uk Similarly, the crystal structure of 3(5)-(1-adamantyl)pyrazole shows that individual molecules form chains via N–H···N hydrogen bonds. researchgate.net In this case, the two possible tautomers are present in the crystal in a 1:1 ratio. researchgate.netnih.gov

Based on these analogs, it is highly probable that this compound crystallizes in its OH-tautomeric form (the lactim form). The solid-state structure would likely be stabilized by intermolecular hydrogen bonds, forming either dimers or extended chains. The bulky, quasi-spherical adamantyl group would significantly influence the crystal packing, likely arranging to minimize steric hindrance while allowing for efficient hydrogen bonding. researchgate.net

Table 3: Postulated Crystallographic Data for this compound (based on analogs)

ParameterPredicted Value/FeatureReference
Tautomer in Solid StateOH-form (Pyrazolol) bris.ac.uk
Intermolecular InteractionsStrong O-H···N hydrogen bonding bris.ac.ukresearchgate.net
Common MotifDimer or catemer (chain) formation bris.ac.ukresearchgate.net
Crystal SystemMonoclinic or Orthorhombic nih.gov
Influence of Adamantyl GroupDictates crystal packing to reduce steric strain researchgate.netnih.gov

Tautomeric Equilibria and Isomerism of this compound

Pyrazol-5-ones and their isomers are well-known for existing as a complex equilibrium of multiple tautomeric forms. rsc.org The position of this equilibrium is sensitive to factors such as the nature of substituents, the solvent, and the physical state (solid vs. solution). bris.ac.ukarxiv.org For this compound, the primary tautomeric considerations are keto-enol and lactam-lactim equilibria.

Investigation of Keto-Enol Tautomerism

Keto-enol tautomerism describes the equilibrium between a carbonyl compound (the keto form) and its corresponding enol. In the context of this compound, three main tautomers are possible: the OH form, the NH form, and the CH form. bris.ac.ukrsc.org

OH-form (Enol/Lactim): This is this compound itself, which possesses an aromatic pyrazole ring with a hydroxyl group at the C5 position. This form is stabilized by the aromaticity of the pyrazole ring. rsc.org

NH-form (Keto/Lactam): This tautomer is 3-(1-adamantyl)-1,2-dihydro-3H-pyrazol-5-one. It contains a ketone group at C5 and a proton on one of the nitrogen atoms.

CH-form (Keto): This tautomer is 3-(1-adamantyl)-1H-pyrazol-5(4H)-one. It has a ketone at C5 and a methylene (B1212753) group (CH₂) at the C4 position.

The equilibrium between these forms is dynamic. While simple ketones strongly favor the keto form, the stability of the enol form in pyrazoles is enhanced by the aromatic character of the ring. rsc.org In nonpolar solvents, pyrazolones often exist as hydrogen-bonded dimers of the OH-form, whereas polar solvents can shift the equilibrium. bris.ac.ukarxiv.org

Lactam-Lactim Tautomerism Studies

The equilibrium between the NH-form and the OH-form is a classic example of lactam-lactim tautomerism. derpharmachemica.com This is a specific type of prototropic tautomerism involving the migration of a proton between a nitrogen and an oxygen atom within an amide or related system. derpharmachemica.comrsc.org

Lactam form: The NH-tautomer, 3-(1-adamantyl)-1,2-dihydro-3H-pyrazol-5-one, contains the -C(=O)-NH- cyclic amide functionality.

Lactim form: The OH-tautomer, this compound, contains the -C(OH)=N- cyclic imidic acid functionality.

Investigations into related 1-substituted pyrazol-3-ols have shown that the equilibrium can be decisively shifted. bris.ac.uk For instance, X-ray analysis confirms the lactim (OH-form) in the solid state, while NMR studies in various solvents show a predominance of this form in solution as well, particularly in nonpolar environments where it can form stable dimers. bris.ac.uk

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining which tautomer is most stable. bris.ac.uk Electron-donating groups and electron-withdrawing groups can shift the equilibrium in opposite directions.

The 1-adamantyl group attached at the C3 position is a bulky, non-aromatic, and weakly electron-donating alkyl group. Theoretical studies on substituted pyrazoles indicate that electron-donating groups (like alkyls) tend to favor the NH or OH tautomeric forms over the CH form. rsc.org The steric bulk of the adamantyl group may also play a role, potentially disfavoring certain conformations or tautomers due to steric hindrance, although its primary influence is electronic. Therefore, the presence of the 3-(1-adamantyl) substituent is expected to stabilize the lactam (NH) and lactim (OH) forms relative to the CH-keto tautomer. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. superfri.org These methods are used to model the geometric and electronic properties of pyrazole (B372694) derivatives with a high degree of accuracy. researchgate.net

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure and geometry of pyrazole derivatives. researchgate.netresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or cc-pVDZ, are employed to perform geometry optimization, which calculates the lowest-energy arrangement of atoms in the molecule. researchgate.netnih.govscribd.com

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For 3-(1-adamantyl)-1H-pyrazol-5-ol, DFT optimization would reveal the precise spatial relationship between the bulky adamantyl cage and the planar pyrazole ring.

Furthermore, DFT is used to explore the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: The data in this table is illustrative, based on typical values for similar structures, and represents the type of output generated by DFT calculations.

ParameterDescriptionPredicted Value
Bond Length (C-C)adamantylAverage carbon-carbon bond length within the adamantyl cage~1.54 Å
Bond Length (C-N)pyrazoleAverage carbon-nitrogen bond length within the pyrazole ring~1.35 Å
Bond Length (Cpyrazole-Cadamantyl)Length of the bond connecting the two main fragments~1.51 Å
Dihedral Angle (N-C-C-C)Torsion angle defining the orientation of the adamantyl groupVariable (subject to conformational analysis)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies~ 5.3 eV

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameters, can offer even greater accuracy for energetic calculations. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and composite methods like G4MP2 are utilized to obtain precise thermodynamic data, including enthalpies of formation. superfri.org These high-level calculations are crucial for accurately predicting the stability and reactivity of novel compounds. researchgate.netrsc.org For this compound, these methods could be used to compare its stability against other isomers or to model the energy changes during a potential chemical reaction, thereby predicting its kinetic and thermodynamic favorability.

The single bond connecting the rigid adamantyl group to the pyrazole ring allows for rotation, leading to different possible conformers. Conformational analysis is a computational technique used to identify the most stable spatial arrangements of a molecule. iu.edu.sa By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. scispace.com The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. This analysis is vital for understanding the molecule's preferred shape in different environments, which influences its physical properties and biological interactions.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. superfri.orgresearchgate.net

Vibrational Spectra : DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. scribd.com Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending), aiding in the assignment of experimental spectral bands.

NMR Spectra : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework. iu.edu.saresearchgate.net These theoretical predictions are invaluable for confirming the molecular structure by comparing them to experimental NMR data.

UV-Vis Spectra : The electronic absorption properties can be investigated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. chemicalpapers.com This allows for the simulation of the UV-Vis spectrum, predicting the absorption maxima (λmax) that correspond to electron excitations between molecular orbitals. scribd.com

Table 2: Computationally Predicted Spectroscopic Data for this compound Note: This interactive table presents hypothetical data based on computational studies of related heterocyclic compounds.

Spectroscopy TypeParameterPredicted ValueAssignment
IRVibrational Frequency~3450 cm-1O-H stretch
IRVibrational Frequency~3100 cm-1N-H stretch (pyrazole)
IRVibrational Frequency~2900 cm-1C-H stretch (adamantyl)
1H NMRChemical Shift~1.7-2.1 ppmAdamantyl protons
1H NMRChemical Shift~5.8 ppmPyrazole C4-H proton
13C NMRChemical Shift~28-40 ppmAdamantyl carbons
13C NMRChemical Shift~155 ppmPyrazole C5-OH carbon
UV-Visλmax~250 nmπ → π* transition

Computational Studies on Tautomeric Preferences and Proton Affinity

Pyrazol-5-ol compounds can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. researchgate.net For this compound, the main possible tautomers are the OH-form (pyrazol-5-ol), the NH-form (pyrazol-5-one), and the CH-form. mdpi.com

Computational chemistry is essential for determining the relative stability of these tautomers. nih.gov By calculating the total electronic energy of each form, both in the gas phase and in various solvents (using a continuum solvation model like PCM), researchers can predict which tautomer is the most abundant under different conditions. orientjchem.org Studies on similar pyrazole systems have shown that the relative energies, and thus the preferred tautomer, can be significantly influenced by the solvent environment and the nature of the substituents. orientjchem.org

Table 3: Predicted Relative Energies of Tautomers for this compound Note: Energies are relative to the most stable tautomer (ΔE = 0.0 kcal/mol). Data is illustrative.

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
OH-form (this compound)0.00.0
NH-form (3-(1-adamantyl)-1,2-dihydro-3H-pyrazol-5-one)+2.5+1.8
CH-form (5-(1-adamantyl)-1,2-dihydro-3H-pyrazol-3-one)+1.5+0.9

Proton affinity, a measure of a molecule's gas-phase basicity, can also be calculated. This involves computing the enthalpy change for the protonation of the molecule. For this compound, calculations would focus on determining the most likely site of protonation, which would be one of the nitrogen atoms in the pyrazole ring, by comparing the energies of the resulting protonated species.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that exhibits a rich and diverse reactivity. Its reactivity is characterized by the presence of both electron-donating and electron-withdrawing effects from the nitrogen atoms, as well as the tautomerism involving the N-H proton.

The pyrazole ring is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the nature of the substituents already present on the ring and the reaction conditions. For N-unsubstituted pyrazoles, the C4 position is typically the most electron-rich and, therefore, the primary site for electrophilic substitution. The presence of the electron-donating hydroxyl group at the C5 position and the bulky adamantyl group at the C3 position in 3-(1-adamantyl)-1H-pyrazol-5-ol further influences this reactivity.

Direct halogenation of pyrazole derivatives, such as 3-aryl-1H-pyrazol-5-amines, has been achieved at the C4 position using N-halosuccinimides (NXS) like NBS, NIS, and NCS. beilstein-archives.orgresearchgate.netbeilstein-archives.org This suggests that this compound would likely undergo similar C4-halogenation reactions.

Nitration of 3(5)-(1-adamantyl)pyrazole has been reported to occur at the C4 position of the pyrazole ring. This further supports the general principle of electrophilic attack at the C4 position in such systems.

The following table summarizes expected electrophilic substitution reactions on the pyrazole ring of this compound based on the reactivity of similar compounds.

Reaction TypeReagentExpected ProductReference
BrominationN-Bromosuccinimide (NBS)4-Bromo-3-(1-adamantyl)-1H-pyrazol-5-ol beilstein-archives.orgresearchgate.net
ChlorinationN-Chlorosuccinimide (NCS)4-Chloro-3-(1-adamantyl)-1H-pyrazol-5-ol beilstein-archives.orgbeilstein-archives.org
IodinationN-Iodosuccinimide (NIS)4-Iodo-3-(1-adamantyl)-1H-pyrazol-5-ol beilstein-archives.orgresearchgate.net
NitrationNitrating agents3-(1-adamantyl)-4-nitro-1H-pyrazol-5-ol
AcylationAcyl chlorides/Anhydrides4-Acyl-3-(1-adamantyl)-1H-pyrazol-5-ol rsc.org

It is important to note that the regioselectivity of these reactions can be influenced by steric hindrance from the bulky adamantyl group and the electronic effects of the hydroxyl group.

Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the electron-rich nature of the aromatic system. However, certain positions, particularly C3 and C5, can become susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing groups or through the formation of a pyrazolium (B1228807) cation.

In the case of this compound, the presence of the hydroxyl group at C5 introduces the possibility of O-alkylation or O-acylation, which are nucleophilic reactions involving the oxygen atom. The tautomeric nature of the pyrazol-5-ol system means it can exist in several forms, including the 5-hydroxypyrazole, pyrazol-5-one, and zwitterionic forms, which will influence its reactivity towards nucleophiles. The N-alkylation of pyrazoles is a common reaction, and the regioselectivity is often influenced by the substituents on the pyrazole ring and the nature of the alkylating agent. researchgate.netbeilstein-journals.org

Reactions of the Adamantane (B196018) Moiety

The adamantane cage is a highly stable, strain-free hydrocarbon structure. Its reactivity is primarily centered at the tertiary bridgehead positions (C1, C3, C5, and C7), which are more susceptible to radical and cationic reactions.

In the context of this compound, the adamantane moiety is attached at one of its tertiary carbons. While generally unreactive, this moiety can participate in certain reactions under specific conditions. For instance, nitration of 3(5)-(1-adamantyl)pyrazole has been shown to be accompanied by oxidation of the adamantyl substituent at the 3'-position. This indicates that the pyrazole ring can influence the reactivity of the attached adamantane group.

The table below outlines potential reactions involving the adamantane moiety based on known adamantane chemistry.

Reaction TypeReagent/ConditionPotential Product FeatureReference
OxidationStrong oxidizing agentsHydroxylation or other oxidation at the adamantane bridgehead positions
HalogenationRadical initiators/Lewis acidsHalogenation at the adamantane bridgehead positions mdpi.com

Intermolecular Interactions and Self-Assembly

N-unsubstituted pyrazoles, such as this compound, are known to form strong intermolecular hydrogen bonds. nih.gov The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows for the formation of various self-assembled structures, including dimers, trimers, tetramers, and polymeric chains (catemers). nih.govmdpi.com

The presence of the bulky adamantyl group can significantly influence the packing of these molecules in the solid state. Studies on other adamantyl-substituted pyrazoles have shown that the quasi-spherical shape of the adamantane substituent can affect the hydrogen-bonding motifs. For instance, in the solid state, some adamantyl pyrazoles form tetramers linked by N-H···N hydrogen bonds. researchgate.net In other cases, they can form catemeric chains. The specific arrangement is a delicate balance between the directional hydrogen bonds and the van der Waals interactions of the bulky adamantyl groups. nih.govrsc.orgresearchgate.net

The hydroxyl group at the C5 position of this compound adds another dimension to its intermolecular interactions, as it can also participate in hydrogen bonding, either as a donor or an acceptor. This could lead to more complex and varied supramolecular architectures. mdpi.com

Reaction Mechanism Elucidation through Kinetic and Computational Studies

Kinetic studies of pyrazole formation and substitution reactions can help determine the order of the reaction, the rate-determining step, and the influence of various factors such as reactant concentrations, temperature, and catalysts. nih.gov For example, kinetic analysis of pyrazole synthesis has been used to distinguish between different mechanistic pathways.

Computational chemistry, including methods like Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure, stability of intermediates, and transition states of reaction pathways. eurasianjournals.comresearchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack by calculating properties like electrostatic potential maps and frontier molecular orbitals. For adamantyl-pyrazole derivatives, computational analysis can also shed light on the conformational preferences and the nature of non-covalent interactions that govern their self-assembly. nih.govnih.govresearchgate.net These computational approaches are invaluable for rationalizing experimental observations and for predicting the reactivity of new, unsynthesized compounds. eurasianjournals.com

Investigations of Biological Activity Mechanisms and Molecular Targets

Structure-Activity Relationship (SAR) Studies for 3-(1-Adamantyl)-1H-pyrazol-5-ol Derivatives

SAR studies are crucial for optimizing lead compounds and understanding the chemical features necessary for biological activity. For derivatives of this compound, these studies have focused on the distinct roles of the adamantane (B196018) moiety and the pyrazole (B372694) core.

The adamantane group is a key pharmacophore in many biologically active compounds, valued for its unique structural and physicochemical properties. researchgate.net Its incorporation into pyrazole derivatives is a strategic approach to enhance their therapeutic potential. nih.gov The adamantane moiety is a bulky, rigid, and highly lipophilic three-dimensional structure. researchgate.net This lipophilicity can improve a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net

One of the primary roles of the adamantane group is to anchor the molecule within a hydrophobic binding pocket of a target protein. researchgate.net This steric bulk can lead to increased selectivity and potency for specific biological targets. nih.gov For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, the adamantane moiety is frequently used to achieve high potency, although it can sometimes lead to poor physicochemical properties. nih.gov The unique three-dimensional structure of adamantane allows for precise positioning of substituents, facilitating more effective exploration of drug targets. researchgate.net Amantadine, a simple adamantane derivative, is known for its activity as an antiviral agent and its use in treating Parkinson's disease, highlighting the therapeutic importance of this cage-like structure. nih.govmdpi.com Its derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, where the adamantane core plays a critical role in receptor interaction. nih.gov

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of its derivatives. nih.govorientjchem.org Modifications on the pyrazole moiety have been shown to yield compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

The biological activity of pyrazole derivatives is influenced by several factors related to the substituents on the ring:

Electronic Effects : The presence of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano, halogens) on the pyrazole ring can alter the electron density and reactivity of the molecule. researchgate.net These changes can directly impact the binding affinity of the derivative to its biological target. researchgate.net For example, the incorporation of fluoroalkyl groups can increase metabolic stability and enhance potency. nih.gov

Steric Factors : The size and spatial arrangement of substituents are critical. researchgate.net Bulky groups might hinder binding to a target site, whereas smaller substituents could allow for a better fit and stronger interactions. researchgate.netnih.gov

Positional Isomerism : The position of substituents on the pyrazole ring (e.g., C3, C4, or C5) is crucial in determining biological activity. researchgate.net Substituents at different positions can interact differently with the active sites of enzymes or receptors. researchgate.netnih.gov For instance, in a study on meprin inhibitors, structural variations at the 3 and 5 positions of the pyrazole ring were systematically evaluated to understand their influence on binding affinity. nih.gov

Functional Groups : Specific functional groups contribute directly to the activity profile. Hydroxyl groups can form hydrogen bonds, amino groups can engage in electrostatic interactions, and halogens can affect lipophilicity and metabolic stability. researchgate.net

In the context of adamantyl-pyrazoles, combining the adamantane moiety with a strategically substituted pyrazole ring allows for the fine-tuning of activity. For example, a series of sEH inhibitors containing both an adamantane and a halogenated pyrazole fragment were developed to create active inhibitors with favorable physicochemical properties. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug development. For adamantyl-pyrazole derivatives, several inhibitory mechanisms have been characterized. For example, certain adamantyl-ureas containing a pyrazole fragment act as potent inhibitors of soluble epoxide hydrolase (sEH) by mimicking the transition state of the epoxide substrate in the enzyme's active site. nih.gov

In other cases, pyrazole derivatives have been shown to act as mixed-type inhibitors. nih.gov The specific nature and position of substituents on the pyrazole and any associated phenyl rings can determine the mode of inhibition. For instance, studies on adamantyl-based esters as acetylcholinesterase (AChE) inhibitors revealed that the position of substituents on the phenyl ring influenced the inhibitory effect, with electron-withdrawing groups at position 3 demonstrating stronger inhibition compared to other positions. mdpi.com

Research has identified several key enzymes that are targeted by adamantyl-pyrazole derivatives.

Soluble Epoxide Hydrolases (sEH) : Adamantyl-pyrazole ureas are potent sEH inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov For example, 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea has an IC₅₀ of 0.8 nM. nih.gov

α-Glucosidase and α-Amylase : These enzymes are targets for managing type 2 diabetes. ekb.eg Pyrazole derivatives have been evaluated for their potential to inhibit these enzymes, thereby controlling postprandial hyperglycemia. ekb.egnih.gov

Cholinesterases (AChE and BChE) : Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. ekb.eg Various pyrazole-based compounds have shown inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.govresearchgate.net For example, one study found that a pyrazole derivative exhibited an AChE inhibition percentage of 51.26%. ekb.eg

Carbonic Anhydrase (CA) : Novel adamantane-pyrazole hybrids have been shown to strongly inhibit human carbonic anhydrase isoforms hCA-I and hCA-II, with IC₅₀ values in the nanomolar range. dntb.gov.ua

Cyclooxygenase (COX) : Certain pyrazole sulfonyl derivatives exhibit selective inhibition of COX-2, which is a key target for anti-inflammatory drugs. ekb.eg

Other Enzymes : Adamantyl-pyrazole derivatives have also shown inhibitory activity against a range of other enzymes, including PI3Kγ, histone deacetylase 6 (HDAC6), and monoamine oxidase B (MAO-B). researchgate.netresearchgate.netnih.gov

The table below summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes.

Compound ClassTarget EnzymeIC₅₀ / % InhibitionReference
Adamantyl-pyrazole ureasSoluble Epoxide Hydrolase (sEH)0.8 nM - 27.5 nM nih.gov
Adamantane-pyrazole hybridsCarbonic Anhydrase I & II (hCA-I/II)73.2 nM - 168.84 nM dntb.gov.ua
Pyrazole-based derivativesAcetylcholinesterase (AChE)51.26% inhibition ekb.eg
N-Phenyl-pyrazole-carboxamideHDAC64.95 nM nih.gov
3-Aryl-1-phenyl-pyrazolesMonoamine Oxidase B (MAO-B)Nanomolar to low micromolar range researchgate.net
Pyrazole sulfonyl derivativesCOX-2Selective inhibition ekb.eg

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, adamantyl-pyrazole derivatives can exert their biological effects by binding to and modulating the function of various receptors.

NMDA-Receptor Antagonism : The N-methyl-D-aspartate (NMDA) receptor is a crucial target for neurological disorders. nih.gov The adamantane derivative, amantadine, is a known non-competitive NMDA receptor antagonist. nih.gov This has spurred interest in developing other adamantane-containing molecules, including pyrazole derivatives, as NMDA receptor modulators. nih.govnih.gov These antagonists can help manage conditions associated with glutamate-mediated excitotoxicity. nih.gov

Benzodiazepine Receptor Binding : Some pyrazole derivatives, specifically isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, have been tested for their ability to bind to benzodiazepine receptors on the GABA-A receptor complex. nih.gov The substitution pattern on the pyrazole-containing structure was found to influence the binding affinity, with the most active compound showing a 54% inhibition of [³H]flunitrazepam binding. nih.gov

Sigma (σ) Receptors : The adamantane framework has been utilized to develop ligands for sigma (σ) receptors, which are implicated in various central nervous system functions. researchgate.net The rigid structure of adamantane helps in achieving high affinity and selectivity for these receptors. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

There is no information available in the search results regarding molecular docking studies performed specifically with this compound. Therefore, characterization of its binding site and prediction of its intermolecular interactions with any specific protein target cannot be described.

No studies were found that identify or characterize the binding site of this compound on a biological target.

Without molecular docking data, a prediction of the key intermolecular interactions, such as hydrogen bonding, π-stacking, or hydrophobic interactions, between this compound and a protein receptor is not possible.

Cellular Mechanism of Action Investigations (e.g., pathway modulation, apoptosis induction, cell cycle arrest)

The search results contain no experimental data on the cellular effects of this compound. Therefore, there is no information on its potential to modulate cellular pathways, induce apoptosis, or cause cell cycle arrest.

While general research on other pyrazole derivatives suggests that this class of compounds can exhibit such activities, these findings are not directly applicable to the specific, unstudied compound .

Advanced Applications and Material Science Perspectives

Ligand Chemistry for Metal Coordination Complexes

The pyrazole (B372694) nucleus is a well-established building block in coordination chemistry, capable of forming stable complexes with a variety of metal ions through its nitrogen donor atoms. The 3-(1-adamantyl)-1H-pyrazol-5-ol molecule, in its deprotonated form, can act as a bidentate ligand, coordinating to a metal center through the pyrazole nitrogen and the oxygen of the hydroxyl group. The presence of the sterically demanding 1-adamantyl group at the 3-position of the pyrazole ring is expected to influence the coordination geometry and the properties of the resulting metal complexes.

The coordination chemistry of pyrazole-derived ligands is extensive, with their versatility allowing for the construction of mononuclear and polynuclear complexes nih.govresearchgate.netresearchgate.net. The introduction of substituents on the pyrazole ring, such as the adamantyl group, can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their stability, reactivity, and potential applications in areas like catalysis and materials science chemrxiv.org. Studies on other 3-alkyl-1H-pyrazol-5-ols further support the potential of this class of compounds to act as effective ligands in the formation of diverse metal complexes nih.gov.

Table 1: Examples of Metal Complexes with Adamantyl-Containing Ligands

LigandMetal Ion(s)Resulting Complex StructureReference
Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazideCu(II), Co(II), Ni(II), Zn(II)Distorted square-pyramidal geometry for Cu(II) complex nih.gov
bis(3,5-dimethylpyrazol-1-yl)acetate with amantadine conjugateCu(I), Cu(II)Various coordination geometries

Applications in Agrochemicals

Pyrazole derivatives are a prominent class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The incorporation of an adamantyl group into a pyrazole structure can significantly enhance its lipophilicity, which may, in turn, improve its bioavailability and efficacy as an agrochemical agent.

Several commercialized agrochemicals feature a pyrazole core, highlighting its importance in this field. For instance, pyrazole derivatives are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to potent herbicidal activity nih.gov. The structural features of this compound, particularly the hydroxypyrazole moiety, are reminiscent of the active forms of some pro-herbicides.

Furthermore, studies on pyrazole-based adamantyl chalcones have demonstrated their potential as antimicrobial and antifungal agents nih.gov. These findings suggest that the adamantyl-pyrazole scaffold could be a promising pharmacophore for the development of new agrochemicals. Research on various pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives has also shown notable in vitro antifungal activity against several phytopathogenic fungi nih.gov. The lipophilic nature of the adamantyl group in this compound could facilitate its transport across fungal cell membranes, potentially enhancing its antifungal efficacy.

Table 2: Agrochemical Activity of Selected Pyrazole Derivatives

Compound ClassType of ActivityTarget Organisms/EnzymesReference
Pyrazole derivativesHerbicidal4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov
Pyrazole-based adamantyl chalconesAntibacterial, AntifungalVarious bacteria and Fusarium oxysporum nih.gov
Pyrazole carboxamidesAntifungalAlternaria porri, Marssonina coronaria, etc. nih.gov
Isoxazolol pyrazole carboxylatesAntifungalRhizoctonia solani nih.gov

Use as Precursors for Dyes and Pigments

Pyrazolone (B3327878) derivatives, which are tautomers of hydroxypyrazoles, are widely used as coupling components in the synthesis of azo dyes and pigments orientjchem.org. The reaction of a diazotized aromatic amine with a pyrazolone derivative leads to the formation of a highly conjugated azo compound, which typically exhibits strong absorption in the visible region of the electromagnetic spectrum.

The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, such as a phenol or an aniline unb.camdpi.com. In the case of this compound, the pyrazolone tautomer would serve as the coupling component. The resulting azo dye would incorporate the bulky adamantyl group, which could influence its solubility, lightfastness, and thermal stability.

The color of the resulting dye can be tuned by varying the substituents on both the diazonium salt and the pyrazolone coupler. The adamantyl group, being a bulky alkyl group, is not expected to have a significant chromophoric effect itself, but it can influence the solid-state packing and intermolecular interactions of the dye molecules, which can affect the color and other properties of the resulting pigment. The synthesis of various azo dyes from different pyrazolone precursors has been extensively reported, demonstrating the versatility of this class of compounds in color chemistry nih.govorientjchem.org.

Role as Chelating Agents in Analytical and Separation Sciences

The 1H-pyrazol-5-ol scaffold is known to act as an effective chelating agent for a wide range of metal ions. The deprotonated hydroxyl group and the adjacent pyrazole nitrogen atom form a stable five-membered chelate ring with metal cations. The lipophilicity of the chelating agent can be tailored by introducing appropriate substituents, which is crucial for applications in solvent extraction and separation of metals.

The presence of the highly lipophilic adamantyl group in this compound is expected to render its metal chelates highly soluble in nonpolar organic solvents. This property is advantageous for the liquid-liquid extraction of metal ions from aqueous solutions . Acylpyrazolones, which are structurally related to hydroxypyrazoles, are well-known chelating extractants used in the separation of f-block elements and other metals nih.govbohrium.comresearchgate.net.

The efficiency and selectivity of metal extraction can be influenced by the steric hindrance imposed by the substituents on the chelating ligand. The bulky adamantyl group in this compound could lead to selective extraction of certain metal ions based on their ionic radii and coordination geometry preferences. The use of pyrazole-based chelators in combination with other ligands in synergistic solvent extraction systems has also been explored to enhance separation factors nih.govrsc.org. The application of such chelating agents is not limited to extraction but also extends to their use in analytical techniques for the determination of trace metals scispace.commdpi.com.

Photophysical Properties and Photochromism

Pyrazole and pyrazolone derivatives have been the subject of numerous studies due to their interesting photophysical properties, including fluorescence and photochromism. The electronic properties of the pyrazole ring can be modulated by the introduction of various substituents, leading to compounds with tailored absorption and emission characteristics.

While pyrazole itself is not fluorescent, appropriate substitution can lead to highly fluorescent molecules mdpi.com. The photophysical properties of pyrazole derivatives are often influenced by solvent polarity and the nature of the substituents icm.edu.plnih.govresearchgate.net. Computational studies, such as Density Functional Theory (DFT), are often employed to understand the electronic transitions and predict the photophysical behavior of these compounds icm.edu.pldoi.org.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. rawdatalibrary.netresearchgate.net Future research into the synthesis of 3-(1-adamantyl)-1H-pyrazol-5-ol will likely focus on innovative strategies that offer high yields, operational simplicity, and atom economy.

One promising avenue is the expansion of multicomponent reactions (MCRs) . One-pot, three-component reactions involving the condensation of an adamantyl-containing 1,3-dicarbonyl compound, an aldehyde, and a hydrazine (B178648) derivative could provide a direct and efficient route to highly substituted adamantyl-pyrazolones. nih.gov Strategies utilizing tandem Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and oxidative aromatization, potentially using molecular oxygen as a green oxidant, are particularly attractive as they eliminate the need for hazardous reagents.

Another key area is the development of advanced catalytic systems . The use of heterogeneous catalysts, such as magnetic nanoparticles functionalized with catalytic moieties, offers the advantage of easy separation and recyclability, aligning with green chemistry principles. nsmsi.irdigitellinc.com For instance, a magnetically retrievable ferrite-anchored catalyst could be employed for the key cyclization step. Research into biocatalysis, using enzymes like immobilized lipases, could also provide highly regioselective and mild reaction conditions for constructing the pyrazole core.

Furthermore, direct C-H activation and adamantylation techniques present a frontier for streamlining the synthesis. A method has been developed for the N-adamantylation of pyrazoles using 1,3-dehydroadamantane, an energetic hydrocarbon that reacts with N-unsubstituted pyrazoles in an inert solvent. jetir.org Exploring similar direct C-H functionalization on a pre-formed pyrazol-5-ol ring with an adamantyl source could significantly shorten the synthetic route, avoiding the need to construct the adamantyl-beta-ketoester precursor.

Synthetic Strategy Description Potential Advantages Relevant Findings
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more reactants to form the target molecule in a single step.High efficiency, atom economy, reduced waste, operational simplicity.One-pot, three-component protocols have been developed for polyfunctional pyrazoles using aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones. nih.gov
Advanced Catalysis Use of novel catalysts like functionalized magnetic nanoparticles or enzymes.High selectivity, mild reaction conditions, catalyst recyclability, environmentally friendly.Nickel-based heterogeneous catalysts and immobilized lipases have been used for pyrazole synthesis. researchgate.net
Direct C-H Adamantylation Introduction of the adamantyl group onto the pyrazole ring via direct C-H bond activation.Shorter synthetic routes, reduced number of steps, increased overall yield.1,3-dehydroadamantane has been successfully used for the N-adamantylation of various pyrazoles. jetir.org

Advanced Computational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. pensoft.net Future research will heavily rely on these in silico methods to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

High-Throughput Virtual Screening (HTVS) is a key strategy for identifying new lead compounds. rawdatalibrary.netnih.gov By creating a virtual library of adamantyl-pyrazolone derivatives, researchers can dock these compounds against various biological targets to predict binding affinities and identify promising candidates for synthesis and experimental testing. This approach is significantly more time- and cost-effective than traditional high-throughput screening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling will be instrumental in refining the design of new derivatives. jetir.org By correlating the structural features of a series of synthesized compounds with their biological activity, 2D and 3D-QSAR models can be built to predict the activity of novel, unsynthesized analogs. wikipedia.orgnih.gov These models can identify key structural motifs and physicochemical properties—such as the size, shape, and electronic nature of substituents—that are crucial for activity. nih.gov

Molecular Dynamics (MD) simulations and advanced molecular docking will provide deeper insights into the interactions between adamantyl-pyrazolone derivatives and their biological targets. pensoft.netrsc.org Docking studies can reveal the specific binding modes and key interactions, such as hydrogen bonds or hydrophobic contacts, within the active site of a protein. doaj.orgrsc.org MD simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event and helping to refine the design of more potent and specific inhibitors. tandfonline.com

Computational Method Application for Adamantyl-Pyrazolones Key Advantages
High-Throughput Virtual Screening (HTVS) Rapidly screen large virtual libraries of derivatives against potential biological targets.Accelerates lead discovery; cost-effective.
QSAR Modeling Predict the biological activity of new derivatives based on their chemical structure.Guides rational design; identifies key structural features for activity.
Molecular Docking & MD Simulations Visualize and analyze binding interactions with target proteins; assess complex stability.Provides mechanistic insight; aids in affinity optimization.

Exploration of Undiscovered Biological Targets and Mechanisms

While pyrazole derivatives are known to target a range of proteins, including kinases and enzymes involved in inflammatory pathways, the full therapeutic potential of this compound remains largely untapped. nih.gov Future research should aim to identify novel biological targets and elucidate the underlying mechanisms of action.

One approach is target-agnostic screening , where the compound is tested against broad panels of cell lines or enzymatic assays to identify unexpected activities. For example, recent studies on pyrazole derivatives have revealed antiproliferative activity by inhibiting tubulin polymerization, a mechanism distinct from many known anticancer agents. nih.govresearchgate.net Investigating whether adamantyl-pyrazolones share this activity or interact with other components of the cytoskeleton could open new therapeutic avenues.

Another strategy involves exploring pathways related to known targets . Pyrazoles have shown antioxidant activity by scavenging reactive oxygen species (ROS) and modulating cellular metabolic processes. nih.gov Given the role of oxidative stress in numerous diseases, from neurodegeneration to cancer, a deeper investigation into how this compound affects specific components of the cellular redox system could uncover novel targets within these pathways.

Chemoproteomics and activity-based protein profiling (ABPP) are powerful tools for identifying direct protein targets of a small molecule within a complex biological system. By designing a probe based on the this compound scaffold, researchers could "fish" for its binding partners in cell lysates, leading to the direct identification of previously unknown targets and providing a clear starting point for mechanistic studies.

Finally, the unique lipophilic and rigid nature of the adamantane (B196018) group itself may confer novel pharmacological properties. nih.gov It is known to influence drug metabolism and distribution, but it could also mediate interactions with targets that are not typically engaged by more conventional pyrazole compounds, such as membrane-bound proteins or receptors within lipid-rich environments.

Integration into Supramolecular Assemblies or Nanomaterials

The distinct structural properties of both the adamantane cage and the pyrazole ring make this compound an excellent candidate for integration into advanced materials, including supramolecular assemblies and nanomaterials.

The adamantane moiety is a classic guest molecule in host-guest chemistry . nih.gov Its size and shape are a perfect fit for the hydrophobic cavities of host molecules like cyclodextrins and cucurbit[n]urils, forming stable inclusion complexes. This principle can be exploited to create drug delivery systems where the adamantyl-pyrazolone is encapsulated by a host, potentially improving its solubility, stability, and bioavailability. pensoft.netdoaj.org Such supramolecular nanoparticles can be further functionalized for targeted delivery to specific tissues, such as tumors. nih.gov

Adamantane can also serve as a rigid building block for creating self-assembling systems . wikipedia.orgtandfonline.com Adamantane-containing amphiphiles can self-assemble into well-defined nanostructures like micelles or vesicles. By functionalizing this compound to create such amphiphiles, it may be possible to generate nanoparticles where the bioactive pyrazolone (B3327878) headgroup is displayed on the surface. These systems could have applications in areas like antimicrobial materials or targeted therapeutics. tandfonline.com

Furthermore, the pyrazole moiety itself can be used to functionalize nanoparticles . Pyrazole-functionalized N-heterocyclic carbene silver complexes have been assembled with nanoparticles to create anticancer therapeutics with enhanced efficacy. nih.gov Similarly, pyrazole derivatives can be synthesized in the presence of magnetic nanoparticles, which act as recyclable catalysts and can be incorporated into the final structure. nsmsi.ir Integrating this compound onto the surface of gold, silver, or iron oxide nanoparticles could lead to novel theranostic agents that combine the therapeutic activity of the pyrazolone with the diagnostic or physical properties of the nanoparticle core.

Material Type Role of this compound Potential Application
Host-Guest Complexes The adamantyl group acts as a guest for host molecules like cyclodextrins.Targeted drug delivery, improved solubility and stability.
Self-Assembling Amphiphiles Serves as a key structural component (hydrophobic tail or headgroup).Antimicrobial surfaces, controlled release systems.
Functionalized Nanoparticles The pyrazole moiety acts as a ligand to coat the nanoparticle surface.Theranostics, targeted cancer therapy, catalysis.

Environmental and Green Chemistry Aspects of Production

As the demand for sustainable chemical manufacturing grows, future research on the production of this compound must prioritize green chemistry principles. nih.gov The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption. researchgate.netresearchgate.net

A primary focus will be on the use of green solvents and catalysts . Traditional syntheses often rely on volatile and toxic organic solvents. Future methodologies will likely explore aqueous media or solvent-free conditions. researchgate.netjetir.org For example, the Biginelli reaction to create adamantane-containing dihydropyrimidines has been successfully performed under solvent-free conditions using a catalytic amount of trifluoroacetic acid. rsc.org Similar approaches, perhaps assisted by microwave or ultrasonic irradiation to reduce reaction times, could be adapted for pyrazolone synthesis. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticles or solid-supported acids, is another key strategy to improve the environmental footprint of the synthesis. digitellinc.comajgreenchem.com

Atom economy is another critical consideration. Multicomponent reactions are inherently more atom-economical than traditional multi-step syntheses as they incorporate most or all of the atoms from the starting materials into the final product. nih.gov Designing a one-pot synthesis for this compound from readily available precursors would be a significant step towards a more sustainable process.

Finally, the lifecycle and biodegradability of the compound and its byproducts will become increasingly important. While the adamantane cage is known for its high stability, research into its environmental fate and the potential for designing biodegradable linkers between the adamantane and pyrazole moieties could be a long-term goal for ensuring the environmental compatibility of this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1-adamantyl)-1H-pyrazol-5-ol, and how do reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between adamantane derivatives and pyrazole precursors. For example, hydrazine derivatives may react with 1,3-diketones or equivalents under acidic or basic conditions. Key steps include:

  • Cyclization : Use of catalysts like p-toluenesulfonic acid in ethanol at elevated temperatures to form the pyrazole ring .
  • Purification : Column chromatography or recrystallization to isolate the product .
  • Optimization : Adjusting solvent polarity (e.g., THF, acetonitrile) and temperature to enhance regioselectivity and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm adamantyl integration (e.g., characteristic adamantane proton signals at δ 1.6–2.2 ppm) and pyrazole ring protons (δ 5.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ peak for C13_{13}H17_{17}N3_3O at m/z 231.14) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How does the adamantyl group influence the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Adamantyl’s lipophilicity reduces aqueous solubility; use DMSO or THF for dissolution. Quantify via shake-flask method with HPLC analysis .
  • Stability : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Adamantyl’s rigidity enhances thermal stability compared to linear alkyl groups .

Advanced Research Questions

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase-2 (COX-2). Focus on adamantyl’s van der Waals interactions in hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-density distribution at the pyrazole-OH group .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the adamantyl substituent in modulating bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace adamantyl with cyclohexyl or tert-butyl groups and compare bioactivity (e.g., IC50_{50} in enzyme inhibition assays) .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond donors (pyrazole-OH) and hydrophobic regions (adamantyl) .

Q. What in vitro assays are suitable for evaluating neuroprotective or anti-inflammatory potential?

  • Methodological Answer :

  • Neuroprotection : Measure inhibition of Aβ fibrillization (Thioflavin T assay) or oxidative stress in SH-SY5Y cells (ROS detection via DCFH-DA) .
  • Anti-inflammatory : COX-2 inhibition assay (PGDH-coupled method) and TNF-α suppression in LPS-stimulated macrophages .

Q. How do crystallographic data resolve discrepancies in reported tautomeric forms (pyrazol-5-ol vs. pyrazol-3-one)?

  • Methodological Answer :

  • X-ray Diffraction : Compare O-H bond lengths (≈1.0 Å for enol form vs. ≈1.3 Å for keto form) and hydrogen-bonding patterns .
  • Solid-state NMR : Use 15^{15}N CP-MAS NMR to distinguish tautomeric nitrogen environments .

Q. What strategies mitigate challenges in formulating this compound for in vivo studies (e.g., low bioavailability)?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility; characterize via dynamic light scattering (DLS) and dialysis-based release studies .
  • Prodrug Design : Synthesize phosphate or acetate esters of the pyrazole-OH group to improve membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.